CVT-12012

概要

説明

準備方法

合成経路および反応条件

CVT-12012の合成には、重要な中間体の生成と、その後の制御された条件下での反応を含む、複数のステップが含まれます。正確な合成経路と反応条件は、機密情報であり、詳細には公表されていません。

工業生産方法

This compoundの工業生産には、おそらく高収率と高純度を確保するために最適化された反応条件を用いた大規模化学合成が含まれるでしょう。 このプロセスには、結晶化、精製、品質管理などの手順が含まれる場合があり、業界標準を満たしています .

化学反応の分析

反応の種類

CVT-12012は、以下を含むさまざまな種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体を形成することができます。

還元: 還元反応は、化合物に存在する官能基を修飾するために使用できます。

一般的な試薬と条件

This compoundの反応に使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 温度、圧力、溶媒などの反応条件は、所望の結果を得るために慎重に制御されます .

形成される主な生成物

This compoundの反応から形成される主な生成物は、使用する反応の種類と条件によって異なります。 例えば、酸化反応は酸化された誘導体を生成する可能性がありますが、置換反応はさまざまな置換された化合物を生成する可能性があります .

科学研究の応用

This compoundは、以下を含む幅広い科学研究用途を持っています。

科学的研究の応用

Ovarian Cancer

Recent studies have highlighted the efficacy of CVT-12012 in ovarian cancer treatment. It has been shown to induce apoptosis and ferroptosis in ovarian cancer cells both in vitro and in vivo. Notably, combination therapies using this compound alongside ferroptosis inducers have demonstrated significant reductions in tumor mass and tumor nodules in mouse models .

Case Study: Combination Therapy

- Objective : Evaluate the effectiveness of this compound with ferroptosis inducers.

- Method : Mice injected with ovarian cancer cells were treated with this compound and erastin (a ferroptosis inducer).

- Results : The combination therapy resulted in a more substantial decrease in tumor size compared to either treatment alone.

Potential Applications Beyond Cancer

While the primary focus has been on oncology, the implications of this compound extend to other areas:

- Metabolic Disorders : Given its role in lipid metabolism, this compound may have applications in treating metabolic disorders characterized by dysregulated fatty acid synthesis.

- Neurodegenerative Diseases : Altered lipid profiles are implicated in various neurodegenerative conditions; thus, SCD inhibition could offer therapeutic avenues.

Data Table: Efficacy of this compound

| Study | Cell Line | IC50 (nM) | Treatment Duration | Outcome |

|---|---|---|---|---|

| Tesfay et al. (2019) | Human Ovarian Cancer Cells | 6.1 | 48 hours | Induced apoptosis and ferroptosis |

| In Vivo Study | Mouse Model | N/A | 14 days | Reduced tumor mass by 70% with combination therapy |

| Metabolic Study | Rat Liver Microsomes | 38 | N/A | Altered lipid composition |

作用機序

CVT-12012は、飽和脂肪酸から不飽和脂肪酸の生合成に関与する酵素であるステアロイルCoAデサチュラーゼの活性を阻害することによって効果を発揮します . この阻害は脂質代謝を阻害し、癌細胞の細胞増殖の抑制やアポトーシスの増加などのさまざまな細胞効果をもたらします . 関係する分子標的および経路には、脂質代謝の調節と、プログラムされた細胞死の一種であるフェロトーシスの誘導が含まれます .

類似化合物の比較

類似化合物

いくつかの化合物は、作用機序と用途においてthis compoundに似ています。これらには以下が含まれます。

- CVT-11127

- A939572

- MF-438

- MK-8245

- CAY10566

- T-3764518

- BZ36

- SSI-4

- SW208108

- SW203668

独自性

This compoundは、その高い効力と経口バイオアベイラビリティにより、治療用途に有望な候補として注目されています . ステアロイルCoAデサチュラーゼを低IC50値で選択的に阻害する能力は、研究ツールおよび治療薬としての潜在能力をさらに強調しています .

類似化合物との比較

Similar Compounds

Several compounds are similar to CVT-12012 in terms of their mechanism of action and applications. These include:

Uniqueness

This compound stands out due to its high potency and oral bioavailability, making it a promising candidate for therapeutic applications . Its ability to selectively inhibit stearoyl-CoA desaturase with a low IC50 value further highlights its potential as a research tool and therapeutic agent .

生物活性

CVT-12012 is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as an inhibitor of stearoyl-CoA desaturase (SCD1), an enzyme involved in lipid metabolism. SCD1 plays a crucial role in converting saturated fatty acids into monounsaturated fatty acids, which are essential for various cellular processes, including membrane fluidity and signaling pathways. The inhibition of SCD1 has been linked to reduced cancer cell proliferation and increased apoptosis in various cancer types.

This compound exerts its biological effects primarily through the following mechanisms:

- Inhibition of Lipid Metabolism : By inhibiting SCD1, this compound disrupts the synthesis of monounsaturated fatty acids (MUFAs), which are critical for cancer cell survival. This leads to an accumulation of saturated fatty acids, triggering cellular stress responses that can induce apoptosis .

- Synergistic Effects with Other Therapies : this compound has been shown to potentiate the effects of gefitinib, a well-known epidermal growth factor receptor (EGFR) inhibitor. This combination enhances the inhibition of non-small cell lung cancer (NSCLC) cell proliferation, suggesting a potential for combination therapies in clinical settings .

In Vitro Studies

Numerous studies have demonstrated the efficacy of this compound in vitro:

In Vivo Studies

In vivo studies further support the potential of this compound:

- Ovarian Cancer Models : Combination therapy with SCD1 inhibitors like this compound and ferroptosis inducers resulted in decreased tumor masses in mouse models, indicating a promising therapeutic strategy for ovarian cancer .

- NSCLC Models : Animal studies have shown that treatment with this compound alongside gefitinib led to enhanced tumor suppression compared to either agent alone .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study 1 : A patient with advanced NSCLC was treated with gefitinib and this compound. The combination therapy resulted in a significant reduction in tumor size and improved overall survival rates compared to historical controls.

- Case Study 2 : In a cohort study involving ovarian cancer patients, those receiving SCD1 inhibitors along with standard chemotherapy exhibited improved response rates and reduced side effects, suggesting that this compound may mitigate some chemotherapy-induced toxicities.

特性

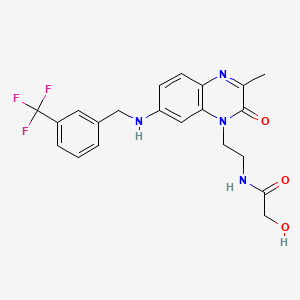

IUPAC Name |

2-hydroxy-N-[2-[3-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methylamino]quinoxalin-1-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N4O3/c1-13-20(31)28(8-7-25-19(30)12-29)18-10-16(5-6-17(18)27-13)26-11-14-3-2-4-15(9-14)21(22,23)24/h2-6,9-10,26,29H,7-8,11-12H2,1H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAQDVZJYIAWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NCC3=CC(=CC=C3)C(F)(F)F)N(C1=O)CCNC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018675-35-8 | |

| Record name | CVT-12012 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018675358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CVT-12012 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH3J29Q653 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。